Ganoderic acid DM

Description

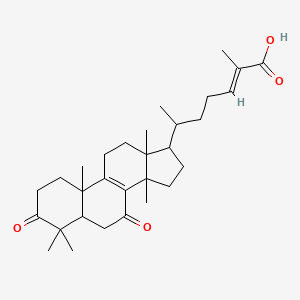

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid is a natural product found in Ganoderma lucidum with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZZRIVAYGFSF-PIPDTRPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316309 | |

| Record name | Ganoderic acid DM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173075-45-1 | |

| Record name | Ganoderic acid DM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173075-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid DM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Triterpenoid Trail: An In-depth Technical Guide to the Biosynthesis of Ganoderic Acid DM in Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a revered mushroom in traditional medicine, is a prolific producer of a diverse array of bioactive compounds. Among these, the lanostane-type triterpenoids known as ganoderic acids stand out for their significant pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] Ganoderic acid DM, a prominent member of this family, has garnered considerable interest for its potential therapeutic applications.[2][3] Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production through metabolic engineering and synthetic biology approaches, paving the way for novel drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

The Biosynthetic Pathway: From Mevalonate (B85504) to this compound

The biosynthesis of this compound is a complex, multi-step process that originates from the conserved mevalonate (MVA) pathway and culminates in a series of specific oxidative modifications of the lanosterol (B1674476) backbone.

Stage 1: The Mevalonate Pathway and Lanosterol Synthesis

The initial phase of this compound biosynthesis follows the well-established MVA pathway, which is responsible for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] This pathway begins with acetyl-CoA and proceeds through several key enzymatic steps to produce the tetracyclic triterpenoid, lanosterol. The key enzymes in this upstream pathway include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol synthase (LSS).[4]

Stage 2: Post-Lanosterol Modifications - The Role of Cytochrome P450s

The structural diversity of ganoderic acids arises from the subsequent modifications of the lanosterol scaffold, primarily catalyzed by a vast family of cytochrome P450 monooxygenases (CYPs).[1][5] These enzymes are responsible for the characteristic high degree of oxygenation found in ganoderic acids. While the complete enzymatic cascade leading to this compound is still under investigation, several key CYPs have been identified.

One of the initial and crucial steps is the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, yielding 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). This transformation is catalyzed by the cytochrome P450 enzyme CYP5150L8.[1][5] Following the formation of HLDOA, a series of hydroxylations and oxidations occur at various positions on the lanostane (B1242432) skeleton.

For the specific synthesis of this compound (3,7-dioxo-lanosta-8,24E-dien-26-oic acid), oxidations at the C-3 and C-7 positions are required.[6][7] While the exact CYPs responsible for these specific oxidations in the this compound pathway are not definitively identified, the Ganoderma lucidum genome contains a large number of putative CYP genes that are likely involved.[5]

A key identified step in the later stages of modification involves the cytochrome P450 enzyme CYP512U6 , which has been shown to hydroxylate this compound at the C-23 position to produce hainanic acid A.[8][9] This indicates that this compound is a substrate for further diversification of ganoderic acids.

The putative biosynthetic pathway from lanosterol to this compound is visualized in the diagram below.

Quantitative Data on Ganoderic Acid Biosynthesis

The production of this compound and the expression of its biosynthetic genes are influenced by various factors, including culture conditions and the presence of elicitors. The following tables summarize key quantitative data from relevant studies.

Table 1: Heterologous Production of Ganoderic Acid Precursors

| Compound | Host Organism | Titer (mg/L) | Reference |

| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | Saccharomyces cerevisiae | 0.27 | [9] |

| DHLDOA (optimized) | Saccharomyces cerevisiae | 2.2 | [9] |

Table 2: Effect of Elicitors on Ganoderic Acid Production and Gene Expression

| Elicitor | Parameter | Fold Change/Increase | Reference |

| Methyl Jasmonate & Aspirin | Ganoderic Acid Production | Max production of 0.085 mg/ml | [10][11] |

| Methyl Jasmonate & Aspirin | hmgr Gene Expression | 10-fold increase | [10][11] |

| Methyl Jasmonate & Aspirin | sqs Gene Expression | 11-fold increase | [10][11] |

| Sodium Acetate (4 mM) | Ganoderic Acid Content | 28.63% increase | [12] |

| Sodium Acetate | hmgs Gene Expression | 32.8-fold increase | [12] |

| Sodium Acetate | fps Gene Expression | 6.9-fold increase | [12] |

| Sodium Acetate | sqs Gene Expression | 12.0-fold increase | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the quantification of ganoderic acids.[13][14][15][16]

1. Sample Preparation:

-

Grind dried Ganoderma lucidum fruiting bodies or mycelia into a fine powder.

-

Accurately weigh 0.5 g of the powdered sample and transfer to a conical flask.

-

Add 20 mL of 80% ethanol.

-

Sonicate the mixture for 3 hours at 60°C.[13]

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Preparation:

-

Prepare a stock solution of this compound (≥98% purity) at 1 mg/mL in methanol (B129727).

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[13]

3. HPLC Conditions:

-

HPLC System: Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: Zorbax C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15][16]

-

Mobile Phase: Gradient elution with acetonitrile (B52724) (A) and 0.1% acetic acid in water (B).[15]

-

Flow Rate: 0.6 mL/min.[15]

-

Detection Wavelength: 254 nm.[15]

-

Injection Volume: 10 µL.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is based on established methods for gene expression analysis in Ganoderma lucidum.[17][18][19]

1. RNA Extraction and cDNA Synthesis:

-

Harvest Ganoderma lucidum mycelia or fruiting bodies and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

2. Primer Design and Validation:

-

Design primers for the target genes (e.g., LSS, CYP5150L8, CYP512U6) and at least two stable reference genes.

-

Recommended reference genes for G. lucidum include PP2A , RPL4 , and β-tubulin .[17][18][19]

-

Validate primer efficiency and specificity through standard curve analysis and melt curve analysis.

3. qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the reaction in a real-time PCR system with a typical thermal cycling profile:

- Initial denaturation (e.g., 95°C for 10 min).

- 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

- Melt curve analysis.

4. Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the selected reference genes.

Protocol 3: In Vitro Cytochrome P450 Enzyme Assay

This is a general protocol that can be adapted for specific CYPs involved in this compound biosynthesis.[20][21][22]

1. Microsome Preparation:

-

Express the target G. lucidum CYP (e.g., CYP512U6) and a corresponding NADPH-cytochrome P450 reductase in a suitable heterologous host (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

Prepare microsomal fractions from the recombinant host cells.

2. Enzyme Reaction:

-

Prepare a reaction mixture containing:

- Tris-HCl buffer (e.g., 90 mM, pH 7.5).

- Microsomal protein (e.g., 500 µg).

- NADPH (e.g., 2 mM).

- Substrate (e.g., this compound for CYP512U6, or a precursor for other CYPs) at a suitable concentration (e.g., 100 µM).

-

Incubate the reaction at a suitable temperature (e.g., 30°C) with shaking for a defined period (e.g., 4 hours).

3. Product Extraction and Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by HPLC or LC-MS to identify and quantify the converted substrate.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ganoderma lucidum is a fascinating and complex process that holds significant potential for biotechnological applications. While the upstream mevalonate pathway is well-characterized, the intricate network of cytochrome P450 enzymes responsible for the post-lanosterol modifications is an active area of research. This guide has provided a comprehensive overview of the current understanding of the this compound biosynthetic pathway, supported by quantitative data and detailed experimental protocols.

Future research should focus on the definitive identification and characterization of all the CYP enzymes involved in the pathway, elucidating the precise sequence of oxidative reactions. This knowledge will be instrumental in the rational design of engineered microbial cell factories for the high-level production of this compound and other valuable ganoderic acids. The development of robust and efficient heterologous production platforms will be a critical step towards unlocking the full therapeutic potential of these remarkable natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. This compound | 173075-45-1 | FG42657 | Biosynth [biosynth.com]

- 4. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]

- 5. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]

- 6. This compound | C30H44O4 | CID 11784642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. jfda-online.com [jfda-online.com]

- 15. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and evaluation of reference genes for qRT-PCR normalization in Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. jeffleenovels.com [jeffleenovels.com]

- 21. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]

- 22. Cytochrome P450 Induction Assays [sigmaaldrich.com]

Ganoderic Acid DM: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research.[1] Its multifaceted biological activities, particularly its anti-cancer properties, have positioned it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound, with a focus on its effects on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this natural compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tetracyclic triterpene core structure. Its systematic IUPAC name is (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid.[2][3]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 173075-45-1 | [1][3][4] |

| Molecular Formula | C30H44O4 | [1][2][4] |

| Molecular Weight | 468.67 g/mol | [2][4] |

| IUPAC Name | (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | [2][3] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | [4] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][5] |

| Appearance | Solid powder. | [6] |

Biological Activities and Pharmacological Properties

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][4][6] Furthermore, it demonstrates inhibitory activity against key enzymes involved in steroid metabolism and cholesterol biosynthesis.

Table 2: In Vitro Biological Activities of this compound

| Activity | Cell Line/Enzyme | IC50/Effective Concentration | Reference(s) |

| Cytotoxicity | K562 (Leukemia) | 18.8 µM | [1] |

| PC3 (Prostate Cancer) | 81.6 µM | [1] | |

| MCF-7 (Breast Cancer) | Effective inhibition of proliferation | [4][5] | |

| Enzyme Inhibition | 5α-reductase | 10.6 µM | [1] |

| HMG-CoA reductase | 9.5 µM | [1] | |

| Osteoclastogenesis Inhibition | RAW 264.7 cells | Suppression at 12.5 µM | [1] |

Signaling Pathways Modulated by this compound

Current research indicates that this compound exerts its biological effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Apoptosis and Autophagy Induction

This compound has been demonstrated to induce programmed cell death in cancer cells through both apoptosis and autophagy.[1] In non-small cell lung cancer cells, it promotes autophagic apoptosis by inhibiting the PI3K/Akt/mTOR pathway.[7] This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, resulting in the activation of caspase-3 and cleavage of PARP.[7]

Caption: this compound induced autophagic apoptosis via PI3K/Akt/mTOR.

Cell Cycle Arrest

In human breast cancer cells (MCF-7), this compound has been shown to induce G1 phase cell cycle arrest.[4][5] This is achieved by downregulating the protein levels of key cell cycle regulators, including CDK2, CDK6, and cyclin D1.[4][5] The subsequent dephosphorylation of the retinoblastoma protein (p-Rb) and downregulation of the transcription factor c-Myc contribute to the halt in cell cycle progression.[4][5]

Caption: this compound induces G1 cell cycle arrest.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, CDK2, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a promising natural product with well-documented anti-cancer properties. Its ability to modulate multiple critical signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. This technical guide provides a foundational understanding of its chemical characteristics and biological mechanisms, offering a valuable starting point for researchers in the field. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Anticancer Activity of this compound: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]

- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid DM: A Technical Guide to its Mechanism of Action in Cancer Cells

Abstract

Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways through which GA-DM exerts its effects on cancer cells. It primarily induces apoptosis via the mitochondrial-dependent pathway, triggers G1 phase cell cycle arrest, and promotes autophagic cell death by inhibiting critical cell survival signaling networks, most notably the PI3K/Akt/mTOR pathway. Furthermore, GA-DM has demonstrated potential in inhibiting metastasis, particularly through the suppression of osteoclastogenesis. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Anti-Cancer Action

This compound combats cancer cell proliferation and survival through several interconnected mechanisms. It is notably capable of inducing cell death in malignant cells while exhibiting minimal toxicity to healthy, non-malignant cells[1][2].

Induction of Apoptosis

GA-DM is a potent inducer of the intrinsic, or mitochondrial-dependent, pathway of apoptosis[1]. This process is characterized by several key events:

-

Mitochondrial Membrane Potential (MMP) Disruption: GA-DM treatment leads to a decrease in the mitochondrial membrane potential in cancer cells[3][4].

-

Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1[1][5].

-

Cytochrome C Release: The altered balance of Bcl-2 proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm[1][6].

-

Caspase Activation and PARP Cleavage: Cytosolic cytochrome c triggers the activation of a caspase cascade, including the executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic DNA fragmentation of apoptosis[3][4][5].

Cell Cycle Arrest at G1 Phase

GA-DM effectively halts the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase[3][7]. This is achieved by significantly decreasing the protein levels of key cell cycle regulators, including:

The downregulation of these proteins prevents the cell from passing the G1/S checkpoint, thereby inhibiting DNA replication and cell division.

Induction of Autophagic Cell Death

In addition to apoptosis, GA-DM can induce autophagy in cancer cells. This process can lead to "autophagic apoptosis," a form of programmed cell death that contributes to its overall cytotoxic effect[1][5]. Studies have shown that GA-DM upregulates Beclin-1, a key protein in the initiation of autophagy[1]. The interplay between autophagy and apoptosis appears to be crucial for the anti-tumor effects of GA-DM, and in some cases, autophagy contributes directly to GA-DM-induced cell death[5].

DNA Damage Response

GA-DM has been shown to elicit DNA damage in cancer cells, as measured by sensitive methods like the comet assay. Following treatment, there is an upregulation of γ-H2AX, a marker for DNA double-strand breaks[3]. This GA-DM-induced DNA damage is believed to be a primary trigger for the subsequent G1 cell cycle arrest and apoptosis[3][4].

Molecular Targets and Signaling Pathways

GA-DM exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

A central mechanism of GA-DM's action is the potent inhibition of the PI3K/Akt/mTOR signaling cascade[5][8]. This pathway is a master regulator of cell growth, proliferation, survival, and metabolism. By inactivating this pathway, GA-DM effectively:

-

Promotes Apoptosis: Inhibition of Akt, a key survival kinase, leads to the de-suppression of pro-apoptotic factors.

-

Induces Autophagy: The downregulation of mTOR, a negative regulator of autophagy, is a direct trigger for the initiation of the autophagic process[5].

In non-small cell lung cancer (NSCLC) cells, GA-DM was found to induce autophagic apoptosis specifically by inhibiting Akt/mTOR activity[5].

References

- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

The Anticancer Potential of Ganoderic Acid DM: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate in oncology research. Exhibiting a multifaceted mechanism of action, this natural compound has demonstrated significant anticancer activity across a variety of cancer cell lines. This technical guide provides an in-depth review of the current understanding of this compound's anticancer properties, with a focus on its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Data Presentation

Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

| Prostate Cancer | PC-3 (androgen-independent) | 81.6 | Not Specified | [1] |

| LNCaP (androgen-dependent) | Not Specified (dose-dependent inhibition) | Not Specified | [2] | |

| Leukemia | K562 | 18.8 | Not Specified | [1] |

| Breast Cancer | MCF-7 (ER-positive) | Stronger inhibition than MDA-MB-231 | Not Specified | [3][4] |

| MDA-MB-231 (ER-negative) | Weaker inhibition than MCF-7 | Not Specified | [3][4] | |

| Non-Small Cell Lung Cancer | A549 | Not Specified (dose-dependent) | 48 | [5] |

| NCI-H460 | Not Specified (dose-dependent) | Not Specified |

Note: IC50 values can vary depending on the experimental conditions, including the specific assay used and the treatment duration.

Effects on Cell Cycle Distribution and Apoptosis

This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The following tables summarize the quantitative effects on cell cycle distribution and the induction of apoptosis.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Breast Cancer Cells [3][4]

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Baseline | Baseline | Baseline |

| This compound | Increased | Decreased | Decreased |

Table 3: Induction of Apoptosis by this compound [5]

| Cell Line | Treatment | % of Apoptotic Cells (Annexin V positive) |

| A549 (Non-Small Cell Lung Cancer) | This compound | Significantly Increased |

| MCF-7 (Breast Cancer) | This compound | Significantly Increased |

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[6]

References

- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

An in-depth exploration of the anticancer, anti-inflammatory, and hepatoprotective properties of Ganoderic acid DM, a promising triterpenoid (B12794562) isolated from Ganoderma lucidum. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing quantitative data, experimental methodologies, and key signaling pathways.

This compound (GA-DM), a lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research.[1][2] Extensive studies have demonstrated its potent biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects, positioning it as a potential candidate for the development of novel therapeutics.[3][4][5] This technical guide synthesizes the current understanding of GA-DM's primary bioactivities, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Bioactivities and Quantitative Data

The therapeutic potential of this compound is underscored by its efficacy in various preclinical models. The following tables summarize the key quantitative data associated with its primary bioactivities.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | Assay | IC50 Value | Reference |

| K562 (Leukemia) | Cytotoxicity | 18.8 µM | [6][7] |

| PC3 (Prostate Cancer) | Cytotoxicity | 81.6 µM | [6][7] |

| 95-D (Lung Cancer) | Cytotoxicity | 27.9 µg/ml | [7] |

Table 2: Enzyme Inhibitory and Other Activities of this compound

| Target | Assay | IC50/ID50 Value | Reference |

| 5α-reductase | Enzyme Inhibition | 10.6 µM | [6][7] |

| HMG-CoA reductase | Enzyme Inhibition | 9.5 µM | [6] |

| Phorbol 12-myristate 13-acetate (TPA)-induced ear edema in mice | Anti-inflammatory | ID50 = 0.08 mg/ear | [6][7] |

Anticancer Mechanisms: Induction of Apoptosis and Autophagy

This compound exerts its anticancer effects through the induction of programmed cell death, primarily apoptosis and autophagy, in various cancer cell types, while exhibiting minimal toxicity to normal cells.[1][8][9] A key mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[10][11] By inactivating this pathway, GA-DM promotes autophagic flux and triggers apoptosis.[10] This is evidenced by the decreased expression of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax, as well as cleaved caspase-3 and PARP.[10]

Furthermore, in breast cancer cells, GA-DM has been shown to induce G1 cell cycle arrest by downregulating the protein levels of CDK2, CDK6, cyclin D1, p-Rb, and c-Myc.[8] It also induces DNA damage, further contributing to its apoptotic effects.[5][12]

Signaling Pathway: GA-DM Induced Autophagic Apoptosis in NSCLC

Anti-inflammatory Properties: Modulation of NF-κB Signaling

This compound demonstrates significant anti-inflammatory effects by targeting key inflammatory pathways.[3] One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By suppressing the activation of NF-κB, GA-DM can reduce the production of inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3]

Signaling Pathway: Inhibition of NF-κB by Ganoderic Acids

Hepatoprotective Effects: Combating Oxidative Stress

Ganoderic acids, including GA-DM, have demonstrated protective effects against liver injury.[5][13] These hepatoprotective properties are attributed to their ability to mitigate oxidative stress and inflammation.[14][15] In models of alcohol-induced liver injury, ganoderic acids have been shown to reduce the levels of serum markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[14][15] They also decrease hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[14][15]

Experimental Protocols

The following are standardized methodologies for key experiments cited in the research of this compound's bioactivities.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of GA-DM. Include a vehicle-only control group.

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the concentration of GA-DM.

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in an animal model.

-

Animal Model: Utilize immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old.

-

Cell Preparation: Culture a human cancer cell line (e.g., CT26) under standard conditions. On the day of injection, harvest the cells and resuspend them in a suitable medium (e.g., PBS or a PBS/Matrigel mixture) at a concentration of approximately 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups. Administer this compound (e.g., 50 mg/kg) or the vehicle control intraperitoneally or via oral gavage daily for a specified period (e.g., 18-21 days).

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The final tumor weight and volume are measured and compared between the treatment and control groups.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.

-

Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Experimental Workflow: In Vivo Hepatoprotective Assay

Conclusion

This compound exhibits a remarkable range of biological activities with significant therapeutic potential. Its ability to induce cancer cell death through the modulation of key signaling pathways like PI3K/Akt/mTOR, coupled with its anti-inflammatory and hepatoprotective properties, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the full therapeutic potential of this promising natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Anticancer Activity of this compound: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Study Identifies this compound as Potential Treatment for Breast Cancer----Chinese Academy of Sciences [english.cas.cn]

- 12. researchgate.net [researchgate.net]

- 13. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderic Acid DM: A Technical Guide to its Dual Role in Apoptosis and Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying GA-DM's therapeutic effects, with a specific focus on its intricate roles in inducing both apoptosis and autophagy in cancer cells. This document synthesizes the current understanding of the signaling pathways modulated by GA-DM, presents available quantitative data on its efficacy, and offers detailed protocols for key experimental assays to facilitate further research and development.

Introduction

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a paramount objective in oncological research. Natural products have historically been a rich source of therapeutic leads, and triterpenoids from Ganoderma lucidum are of particular interest due to their diverse biological activities. This compound has demonstrated significant cytotoxicity against a range of cancer cell lines, primarily by triggering programmed cell death pathways. This guide elucidates the dual mechanism of GA-DM-induced cell death, involving both apoptosis and autophagy, providing a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| PC-3 | Prostate Cancer | 81.6 | [1] |

| K562 | Leukemia | 18.8 | [1] |

| MCF-7 | Breast Cancer | Proliferation and colony formation effectively inhibited | [2] |

| MDA-MB-231 | Breast Cancer | Less sensitive than MCF-7 | [2] |

| LNCaP | Prostate Cancer | Dose-dependent inhibition | [3] |

| DB Lymphoma | B-cell Lymphoma | >60% cell death at 30-40 µM within 24h | [4] |

Table 2: Inhibition of 5α-Reductase by this compound

| Enzyme | IC50 Value (µM) | Reference |

| 5α-reductase | 10.6 | [5][6] |

Table 3: Quantitative Analysis of Apoptosis and Autophagy Markers

| Cell Line | Treatment | Protein Marker | Fold Change / Observation | Reference |

| DB Lymphoma | 30 µM GA-DM | Cleaved Caspase-3 | Drastic increase | [7] |

| DB Lymphoma | 30 µM GA-DM | LC3-I and LC3-II | Significant increase | [7] |

| A549 & NCI-H460 | GA-DM | Bax | Increased expression | [8] |

| A549 & NCI-H460 | GA-DM | Bcl-2 | Decreased expression | [8] |

| A549 & NCI-H460 | GA-DM | Cleaved Caspase-3 | Increased expression | [8] |

| A549 & NCI-H460 | GA-DM | LC3B-II | Increased expression | [8] |

| MCF-7 | GA-DM | Mitochondrial Membrane Potential | Decreased | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its pro-apoptotic and pro-autophagic effects through the modulation of several key signaling pathways.

Apoptosis Induction

GA-DM primarily induces apoptosis through the mitochondrial-dependent (intrinsic) pathway . This involves:

-

Regulation of Bcl-2 Family Proteins: GA-DM upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[2]

-

Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including the key executioner caspase, caspase-3.[7][8]

-

PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP) and other cellular substrates, ultimately leading to DNA fragmentation and the morphological hallmarks of apoptosis.[2]

Autophagy Induction

GA-DM also induces autophagy, a cellular self-degradation process that, in this context, appears to contribute to cell death. The key pathway involved is the inhibition of the PI3K/Akt/mTOR signaling axis .[8][10]

-

PI3K/Akt/mTOR Inhibition: GA-DM treatment leads to the inactivation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

-

Upregulation of Autophagy-Related Proteins: Inhibition of mTOR signaling promotes the initiation of autophagy, characterized by the upregulation of Beclin-1 and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Crosstalk between Apoptosis and Autophagy

Evidence suggests a crosstalk between the apoptotic and autophagic pathways induced by GA-DM. The upregulation of Beclin-1 can lead to the sequestration of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[9] This interplay suggests that GA-DM orchestrates a multi-pronged attack on cancer cell survival.

Mandatory Visualizations

Signaling Pathways of this compound

Figure 1: Signaling pathways of this compound in apoptosis and autophagy.

Experimental Workflow for Investigating this compound

Figure 2: A typical experimental workflow for studying the effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the GA-DM dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest GA-DM concentration).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-LC3, anti-Beclin-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Autophagy Flux Assay (LC3 Turnover)

Principle: This assay measures the rate of autophagy by assessing the degradation of LC3-II. Cells are treated with the experimental compound in the presence or absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1). An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.

Materials:

-

Treated and control cells

-

This compound

-

Lysosomal inhibitor (e.g., chloroquine)

-

Western blot analysis materials (as described in section 5.2)

Protocol:

-

Seed cells and allow them to adhere.

-

Treat cells with this compound for the desired time. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor to a subset of the wells.

-

Include control groups: untreated cells, cells treated with GA-DM alone, and cells treated with the lysosomal inhibitor alone.

-

Harvest the cells and perform western blot analysis for LC3 as described in section 5.2.

-

Quantify the band intensities of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

Conclusion

This compound is a multi-targeting natural compound that effectively induces cell death in various cancer cell lines through the coordinated activation of apoptosis and autophagy. Its ability to modulate key signaling pathways, including the mitochondrial-dependent apoptotic pathway and the PI3K/Akt/mTOR autophagy-regulating pathway, underscores its potential as a valuable candidate for further pre-clinical and clinical investigation in cancer therapy. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of this compound: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Modulatory Role of Ganoderic Acid DM on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid DM, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potential as a therapeutic agent, particularly in oncology. Emerging research has elucidated its mechanism of action, highlighting its ability to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of the current understanding of how this compound influences the PI3K/Akt/mTOR cascade, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

This compound is a prominent member of the ganoderic acids, a class of over 130 oxygenated triterpenoids found in Ganoderma species. These compounds are recognized for their diverse pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-tumor effects.[1] Notably, this compound has demonstrated a capacity to induce cell death in cancer cells with minimal toxicity to normal cells, making it a promising candidate for further investigation.[2][1]

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a frequent event in human cancers, contributing to tumor initiation, progression, and resistance to therapy. Consequently, targeting key nodes within this pathway has become a major focus of modern cancer drug development.

Mechanism of Action: this compound's Impact on PI3K/Akt/mTOR Signaling

This compound exerts its anti-cancer effects in part by directly or indirectly inhibiting the PI3K/Akt/mTOR pathway. This inhibition disrupts the downstream signaling events that promote cell survival and proliferation, ultimately leading to apoptosis and autophagy in cancer cells.

A key study demonstrated that this compound induces autophagic apoptosis in non-small cell lung cancer (NSCLC) cells by inactivating the PI3K/Akt/mTOR pathway.[3] This inactivation was evidenced by a decrease in the phosphorylation levels of Akt and mTOR. The study further revealed that the cytotoxic effects of this compound could be reversed by the overexpression of Akt, confirming the central role of this pathway in the compound's mechanism of action.[3]

The downstream consequences of PI3K/Akt/mTOR inhibition by this compound include the modulation of apoptosis-related proteins. Specifically, treatment with this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, as well as the levels of cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.[3]

Diagram: The PI3K/Akt/mTOR Signaling Pathway and the Inhibitory Action of this compound

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cells, with a focus on its impact on the PI3K/Akt/mTOR pathway.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| A549 | Non-Small Cell Lung | Not Specified | Increased apoptosis | [3] |

| NCI-H460 | Non-Small Cell Lung | Not Specified | Increased apoptosis | [3] |

| MCF-7 | Breast | Not Specified | Inhibited cell proliferation and colony formation | [4] |

Table 2: Modulation of PI3K/Akt/mTOR Pathway Proteins by this compound

| Cell Line | Cancer Type | Treatment | Protein | Change in Expression/Phosphorylation | Reference |

| A549 | Non-Small Cell Lung | This compound | p-Akt | Decreased | [3] |

| NCI-H460 | Non-Small Cell Lung | This compound | p-Akt | Decreased | [3] |

| A549 | Non-Small Cell Lung | This compound | p-mTOR | Decreased | [3] |

| NCI-H460 | Non-Small Cell Lung | This compound | p-mTOR | Decreased | [3] |

| A549 | Non-Small Cell Lung | This compound | Bcl-2 | Decreased | [3] |

| NCI-H460 | Non-Small Cell Lung | This compound | Bcl-2 | Decreased | [3] |

| A549 | Non-Small Cell Lung | This compound | Bax | Increased | [3] |

| NCI-H460 | Non-Small Cell Lung | This compound | Bax | Increased | [3] |

| A549 | Non-Small Cell Lung | This compound | Cleaved Caspase-3 | Increased | [3] |

| NCI-H460 | Non-Small Cell Lung | This compound | Cleaved Caspase-3 | Increased | [3] |

| A549 | Non-Small Cell Lung | This compound | Cleaved PARP | Increased | [3] |

| NCI-H460 | Non-Small Cell Lung | This compound | Cleaved PARP | Increased | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: A549 and NCI-H460 (non-small cell lung cancer), MCF-7 (breast cancer).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are treated with varying concentrations of this compound for specified time periods.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Cells are seeded in 96-well plates, treated with this compound, and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.

-

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. Cells are seeded at a low density, treated with this compound, and allowed to grow for an extended period. Colonies are then fixed, stained, and counted.

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method quantifies the percentage of apoptotic cells. Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes). The stained cells are then analyzed by flow cytometry.

-

Western Blotting for Apoptosis Markers: This technique is used to detect the expression levels of key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.

Western Blotting for Signaling Pathway Proteins

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Diagram: Experimental Workflow for Investigating this compound's Effects

Caption: General experimental workflow for studying this compound.

Conclusion and Future Perspectives

This compound has emerged as a compelling natural compound with the ability to modulate the critical PI3K/Akt/mTOR signaling pathway. The available evidence strongly suggests that its anti-cancer properties are, at least in part, mediated through the inhibition of this pro-survival cascade, leading to apoptosis and autophagy in malignant cells. The data summarized in this guide provide a solid foundation for its further investigation.

Future research should focus on several key areas:

-

In-depth Dose-Response Studies: Establishing precise IC50 values for this compound's inhibitory effects on key pathway components in a wider range of cancer cell lines.

-

In Vivo Efficacy: Translating the promising in vitro findings into well-designed animal models to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies that also impinge on the PI3K/Akt/mTOR pathway.

-

Target Identification: Elucidating the direct molecular target(s) of this compound within the PI3K/Akt/mTOR pathway to gain a more refined understanding of its mechanism of action.

References

- 1. Anticancer Activity of this compound: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Ganoderic Acid DM

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid DM, a lanostane-type triterpenoid (B12794562), is a promising bioactive compound isolated primarily from fungi of the Ganoderma genus. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed exploration of the methodologies for its extraction and purification. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a foundation for optimizing the production of this therapeutically relevant molecule. This guide synthesizes information on various extraction techniques, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), and details subsequent purification protocols. Quantitative data from multiple studies are consolidated to facilitate comparative analysis of different methodologies.

Natural Sources of this compound

The predominant natural source of this compound is the medicinal mushroom Ganoderma lucidum , a species with a long history of use in traditional Asian medicine.[1][2][3] This fungus, also known as Lingzhi or Reishi, produces a diverse array of bioactive secondary metabolites, including a complex mixture of over 140 different ganoderic acids.[4] this compound is one of the significant triterpenoids found within the fruiting bodies, mycelia, and spores of G. lucidum.[5][6]

While Ganoderma lucidum is the most extensively studied source, other species within the Ganoderma genus have also been identified as producers of ganoderic acids and are potential sources of this compound. These include, but are not limited to, Ganoderma tsugae and other related species.[7][8] The concentration and composition of ganoderic acids, including this compound, can vary significantly depending on the fungal species, cultivation conditions, and the part of the fungus being analyzed (fruiting body vs. mycelia).[9]

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in its isolation and subsequent pharmacological investigation. As a triterpenoid, this compound is lipophilic, which dictates the choice of solvents and extraction techniques. The following sections detail the most common methodologies employed.

Conventional Solvent Extraction (CSE)

Conventional solvent extraction is a widely used method for obtaining triterpenoids from Ganoderma lucidum. This technique relies on the principle of solid-liquid extraction, where the powdered fungal material is macerated or refluxed with an appropriate organic solvent.

Experimental Protocol:

-

Sample Preparation: The fruiting bodies of Ganoderma lucidum are dried, typically in an oven at a temperature below 60°C to prevent degradation of thermolabile compounds, and then pulverized into a fine powder to increase the surface area for extraction.[10]

-

Extraction: The powdered material is then extracted with a suitable solvent. Common solvents for the extraction of ganoderic acids include ethanol (B145695), methanol (B129727), acetone, and chloroform (B151607).[9] A typical procedure involves refluxing the powder with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours, with the extraction process repeated multiple times to ensure maximum yield.[11][12]

-

Concentration: The resulting extracts are combined and filtered. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract enriched with triterpenoids.[10]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and more efficient alternative to conventional methods. This technique utilizes high-frequency sound waves to induce cavitation in the solvent, which disrupts the fungal cell walls and enhances the penetration of the solvent, leading to higher yields in a shorter extraction time.[1]

Experimental Protocol:

-

Sample Preparation: Similar to CSE, the fruiting bodies of Ganoderma lucidum are dried and finely ground.

-

Extraction: The powdered sample is suspended in an appropriate solvent, often aqueous ethanol, within an ultrasonic bath or subjected to sonication with a probe.

-

Optimization of Parameters: The efficiency of UAE is dependent on several factors that can be optimized. A representative protocol includes using 74% ethanol as the solvent with a liquid-to-solid ratio of 61 mL/g. The extraction is then carried out at an ultrasonic power of 320 W for 69 minutes.[13]

-

Post-Extraction Processing: Following sonication, the mixture is centrifuged to separate the solid residue from the liquid extract. The supernatant is then collected and concentrated under reduced pressure.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a green and highly selective extraction technique. When CO₂ is brought to its supercritical state (above its critical temperature and pressure), it exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.

Experimental Protocol:

-

Sample Preparation: Dried and ground Ganoderma lucidum is packed into an extractor vessel.

-

Extraction: Supercritical CO₂ is passed through the extractor. The extraction efficiency can be enhanced by the addition of a polar co-solvent, such as ethanol.[14] Optimized conditions for the extraction of triterpenoids have been reported at a pressure of 27.5 MPa with a dynamic extraction time of 46 minutes.[15]

-

Separation: The pressure of the system is then reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is another advanced technique that utilizes microwave energy to heat the solvent and the sample, leading to a rapid extraction process. While less commonly reported specifically for this compound, it has been successfully applied for the extraction of polysaccharides and total triterpenoids from Ganoderma lucidum.[16][17]

Purification of this compound

The crude extracts obtained from the aforementioned methods contain a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound.

Experimental Protocol:

-

Liquid-Liquid Partitioning: The crude extract is typically suspended in water and partitioned with a series of organic solvents of increasing polarity, such as chloroform or ethyl acetate, to separate the lipophilic triterpenoids from more polar compounds.[10]

-

Column Chromatography: The triterpenoid-enriched fraction is then subjected to one or more rounds of column chromatography.

-

Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-acetone or chloroform-methanol system, to separate compounds based on their polarity.[18]

-

Reversed-Phase C18 Chromatography: Further purification is often achieved using a reversed-phase C18 column, eluting with a gradient of methanol and water or acetonitrile (B52724) and water.[3][18]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final step in obtaining high-purity this compound typically involves preparative HPLC on a C18 column. A gradient of acetonitrile and water, often with the addition of a small amount of an acid like acetic acid or formic acid to improve peak shape, is used as the mobile phase.[10][18] Fractions corresponding to the peak of this compound are collected.

-

Crystallization: The purified this compound can be obtained as a solid through crystallization from a suitable solvent system, such as methanol/water.[18]

Quantitative Data

The yield of this compound can vary significantly based on the source material and the extraction and purification methods employed. The following tables summarize quantitative data for triterpenoid and specific ganoderic acid yields from Ganoderma species.

Table 1: Yield of Total Triterpenoids from Ganoderma lucidum Using Different Extraction Methods

| Extraction Method | Solvent | Key Parameters | Yield of Total Triterpenoids (mg/g) | Reference |

| Ultrasound-Assisted Extraction | 74% Ethanol | 320 W, 61 mL/g, 69 min | 4.61 | [13] |

| Ethanol Maceration | 95% Ethanol | 30°C, 6 h | Not specified for total, but used for comparison | [5] |